N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride
CAS No.:
Cat. No.: VC13742530
Molecular Formula: C12H17ClN2O3S
Molecular Weight: 304.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2O3S |
|---|---|
| Molecular Weight | 304.79 g/mol |
| IUPAC Name | N-(benzenesulfonyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3S.ClH/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H |
| Standard InChI Key | IRBZWLCSRUZKPC-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a piperidine ring (C₅H₁₀N) substituted at the nitrogen with a phenylsulfonyl group (C₆H₅SO₂) and at the fourth carbon with a carboxamide group (CONH₂). The hydrochloride salt form introduces a counterion (Cl⁻) that improves crystallinity and aqueous solubility.
Key structural attributes:
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Molecular formula: C₁₂H₁₅N₂O₃S·HCl
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Molecular weight: 318.79 g/mol (calculated from PubChem data for analogs) .
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Electron-withdrawing effects: The phenylsulfonyl group stabilizes the molecule through resonance and inductive effects, reducing metabolic degradation .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 3.1–3.5 ppm correspond to piperidine protons, while aromatic protons from the phenylsulfonyl group appear at δ 7.5–7.8 ppm .
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Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 283.08 for the free base, with the hydrochloride form showing a characteristic chloride adduct .
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential functionalization of the piperidine ring:
Step 1: Piperidine-4-carboxamide Formation
Piperidine-4-carboxylic acid reacts with an amine source (e.g., ammonium chloride) under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide intermediate .
Step 2: Sulfonylation
The piperidine nitrogen is sulfonylated using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM). This step achieves >80% yield under inert conditions .
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in methanol, yielding the hydrochloride salt via crystallization .
Optimization Strategies:
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Microwave-assisted synthesis: Reduces reaction time from 48 hours to <2 hours for sulfonylation steps .
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Purification: Column chromatography (ethyl acetate/hexane, 1:1) or recrystallization (ethanol/water) ensures >95% purity .
| Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| MMP-2 | 13.52 | Fluorescent substrate, pH 7.4 | |
| FAAH | 0.85 | Radiolabeled AEA hydrolysis |
Mechanistic Insights:
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MMP Inhibition: The sulfonamide group chelates zinc ions in the enzyme’s active site, disrupting substrate binding .
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FAAH Inhibition: Competitive binding to the enzyme’s catalytic serine residue prevents endocannabinoid hydrolysis .
Anticancer Activity
In murine models, derivatives of this compound reduced tumor volume by 62% (vs. control) via angiogenesis inhibition. Corneal neovascularization assays showed a 75% reduction in vessel density at 10 mg/kg dosing .
Industrial and Pharmacological Applications
Drug Development
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Multikinase Inhibitors: Structural analogs inhibit VEGFR-2 (IC₅₀ = 0.12 µM) and Abl-1 (IC₅₀ = 0.09 µM), positioning them as candidates for tyrosine kinase-targeted therapies .
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Neuroprotective Agents: FAAH inhibition elevates anandamide levels, offering potential in treating neuropathic pain and anxiety disorders .
Case Studies
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Colorectal Cancer: A piperidine-sulfonamide derivative suppressed HT-29 cell proliferation (IC₅₀ = 8.7 µM) through apoptosis induction .
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Chronic Inflammation: In LPS-induced macrophages, the compound reduced TNF-α secretion by 44% at 50 µM .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Piperidine Modifications: N-Alkylation (e.g., methyl, isopropyl) to enhance blood-brain barrier permeability.
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Sulfonamide Tuning: Introducing electron-withdrawing groups (-CF₃) at the para position to boost enzyme affinity .
Clinical Translation Challenges
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